![molecular formula C14H21N3O2 B2520697 N-(1-cyano-1,2-dimethylpropyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide CAS No. 1795426-81-1](/img/structure/B2520697.png)
N-(1-cyano-1,2-dimethylpropyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research.
Mechanism Of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of prostaglandins, which promote inflammation.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of inflammation.
Advantages And Limitations For Lab Experiments
One of the main advantages of using N-(1-cyano-1,2-dimethylpropyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide in lab experiments is its potent antitumor and anti-inflammatory activities. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several potential future directions for the research on N-(1-cyano-1,2-dimethylpropyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide. One possible direction is the development of new derivatives of this compound with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of this compound in more detail, which may provide insights into its potential applications in the treatment of various diseases. Additionally, the evaluation of the toxicity and safety of this compound in preclinical and clinical studies is also an important future direction.
Synthesis Methods
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide involves the reaction of 2-furancarboxaldehyde and N-(1-cyano-1,2-dimethylpropyl)glycine methyl ester in the presence of a base catalyst. The reaction proceeds via a condensation reaction to form the desired product. The purity and yield of the product can be improved through various purification methods such as column chromatography and recrystallization.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide has been widely used in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent antitumor and anti-inflammatory activities, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[furan-2-ylmethyl(methyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-11(2)14(3,10-15)16-13(18)9-17(4)8-12-6-5-7-19-12/h5-7,11H,8-9H2,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZVGZPYQLLNER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN(C)CC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide |
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